2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one

Medicinal Chemistry Conformational Analysis Scaffold Design

2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one (CAS 2180068-05-5) is a tricyclic heterocycle featuring a central pyrrolo[1,2-a]pyrazin-1-one core fused to a saturated cycloheptane ring. With a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol, this compound serves primarily as a conformationally-rigidified scaffold for medicinal chemistry programs, particularly those targeting poly(ADP-ribose) polymerase (PARP) enzymes and related therapeutic areas where the pyrrolo-pyrazinone pharmacophore is established.

Molecular Formula C12H16N2O
Molecular Weight 204.273
CAS No. 2180068-05-5
Cat. No. B2570956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one
CAS2180068-05-5
Molecular FormulaC12H16N2O
Molecular Weight204.273
Structural Identifiers
SMILESC1CCC2=C(CC1)N3CCNC(=O)C3=C2
InChIInChI=1S/C12H16N2O/c15-12-11-8-9-4-2-1-3-5-10(9)14(11)7-6-13-12/h8H,1-7H2,(H,13,15)
InChIKeyJNGIQBKGSQRVOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one: Sourcing a Conformationally-Restricted Tricyclic Scaffold for Drug Discovery


2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one (CAS 2180068-05-5) is a tricyclic heterocycle featuring a central pyrrolo[1,2-a]pyrazin-1-one core fused to a saturated cycloheptane ring [1]. With a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol, this compound serves primarily as a conformationally-rigidified scaffold for medicinal chemistry programs, particularly those targeting poly(ADP-ribose) polymerase (PARP) enzymes and related therapeutic areas where the pyrrolo-pyrazinone pharmacophore is established [2]. Its specific structural features distinguish it from smaller-ring analogs and linear, non-cyclized variants, making it a component of interest for structure-activity relationship (SAR) exploration in early-stage drug discovery.

Why 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one Cannot Be Replaced by Simple Pyrrolo-Pyrazinone Analogs


Generic substitution of this specific cyclohepta-fused tricyclic scaffold with simpler, acyclic pyrrolo-pyrazinones or smaller-ring (e.g., cyclopenta) analogs fails because the saturated seven-membered ring imposes a distinct conformational constraint, lipophilicity profile, and three-dimensional shape that directly influence target binding [1]. In PARP-1 inhibitor programs, variations in the fused ring size have been shown to modulate both enzymatic potency and cellular selectivity for BRCA-deficient versus BRCA-proficient cancer cells [2]. Changing the ring size from cycloheptane to cyclopentane introduces a different spatial orientation of the pharmacophore, which can alter key interactions within the enzyme's NAD+ binding pocket, potentially leading to a loss of potency or selectivity. Therefore, procurement officers and medicinal chemists must recognize that these tricyclic variants are not interchangeable building blocks; each analog represents a distinct chemical tool with its own SAR profile.

Quantitative Differentiation of 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one Against Closest Comparators


Conformational Constraint and Ring Size: Cycloheptane vs. Cyclopentane Fusion

A direct comparison of the calculated physicochemical properties of the target cycloheptane-fused compound and its closest commercially available congener, a 7,7-dimethyl-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one, reveals critical differences in molecular shape and lipophilicity. While both compounds share the same molecular formula (C12H16N2O) and a molecular weight of 204.27 g/mol, the target compound's cycloheptane ring provides a larger, more lipophilic hydrophobic surface (cLogP ~2.3 estimated) compared to the dimethyl-substituted cyclopentane analog (cLogP ~2.1 estimated), with a distinct vector angle of the fused ring relative to the pyrrolo-pyrazinone core [1]. These differences are significant for optimizing target protein interactions in drug discovery campaigns where subtle shape changes impact binding affinity. [2].

Medicinal Chemistry Conformational Analysis Scaffold Design

Scaffold Utility in Kinase Inhibitor Design: A Comparison with Non-Cyclized Analogs

The target compound's tricyclic, conformationally-locked structure offers a significant advantage over flexible, non-cyclized pyrrolo-pyrazinone precursors for generating selective kinase inhibitors. In the patent literature, tricyclic pyrrolo derivatives containing a fused cycloalkyl ring are explicitly claimed for their ability to modulate protein kinase activity, whereas acyclic precursors lack the required conformational pre-organization for efficient target binding [1]. Although direct IC50 data for this specific unsubstituted scaffold is not publicly available, the class of tricyclic pyrrolo[1,2-a]pyrazin-1-ones has demonstrated potent PARP-1 inhibition in enzyme assays (IC50 values in the low nanomolar range for optimized analogs), a profile not achievable with non-cyclized variants [2]. This class-level evidence supports the superior utility of the tricyclic scaffold for procurement decisions in drug discovery programs.

Kinase Inhibition Scaffold Rigidification Drug Design

Physicochemical Differentiation: LogP, Hydrogen Bonding, and Rotatable Bonds

Computational analysis reveals key property distinctions between the target cycloheptane-fused compound and its 7,7-dimethyl-substituted cyclopentane analog, which are critical for optimizing pharmacokinetic profiles in lead series. The target compound has zero rotatable bonds, a hydrogen bond donor count of 1, and an XLogP3-AA of 1.8, compared to the dimethyl analog which, due to its two methyl substituents, exhibits increased steric bulk and a potentially altered hydrogen bonding network [1]. The lower rotatable bond count and distinct H-bond donor/acceptor profile of the target compound suggest a more restricted binding mode, which can be advantageous for achieving selectivity within enzyme families like PARP. [2].

Physicochemical Properties Drug-likeness Property Analysis

Optimal Procurement and Research Applications for 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one


Structure-Activity Relationship (SAR) Expansion of Pyrrolo-Pyrazinone PARP Inhibitors

Given the established role of pyrrolo[1,2-a]pyrazin-1-ones as PARP-1 inhibitors [1], this specific cycloheptane-fused scaffold is ideally suited for SAR studies aimed at understanding the impact of a larger, more lipophilic saturated ring on PARP-1 enzyme potency and cellular selectivity. Researchers can use this compound as a core template to install various substituents (e.g., aryl, heteroaryl) at the 2- or 3-position and evaluate the resulting PARP-1 inhibition in head-to-head enzymatic assays against the corresponding cyclopentane-fused analogs.

Kinase Inhibitor Lead Generation Using a Conformationally-Locked Core

This tricyclic scaffold is a valuable starting material for kinase inhibitor discovery programs that require rigid, pre-organized molecular cores [2]. The cycloheptane ring provides a unique geometry that can access binding pockets in kinases (e.g., VEGFR2, MLK3) that are not accessible with smaller ring analogs. Procurement of this building block enables the rapid synthesis of focused libraries for high-throughput screening against kinase panels.

Advanced Intermediate for Patent-Backed Drug Discovery Programs

The compound's inclusion in the patent literature as a subclass of kinase-inhibiting tricyclic pyrrolo derivatives [2] positions it as a high-value intermediate for pharmaceutical companies aiming to strengthen their intellectual property portfolio in the oncology or inflammation arenas. Stocking this specific CAS-linked scaffold ensures access to a proprietary chemical space, rather than relying on generic, unpatented alternatives.

Quote Request

Request a Quote for 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.